D-Glucose-d2-2

Protein Glycation Kinetic Isotope Effect Diabetes Biochemistry

D-Glucose-d2-2 (CAS 1009828-82-3) is a site-specifically deuterium-labeled analog of D-glucose in which two hydrogen atoms have been substituted with deuterium at the C-2 position of the glucose ring. With a molecular formula of C₆H₁₀D₂O₆ and a molecular weight of 182.17 g/mol—representing a mass increase of 2.01 Da relative to unlabeled D-glucose—this stable isotope-labeled compound serves as a non-radioactive tracer for carbohydrate metabolism, glycolysis, and metabolic flux studies.

Molecular Formula C6H12O6
Molecular Weight 182.17 g/mol
Cat. No. B12395207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-d2-2
Molecular FormulaC6H12O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D,5D
InChIKeyGZCGUPFRVQAUEE-FDKCREAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Glucose-d2-2: Technical Specifications and Isotopic Identity for Procurement Decisions


D-Glucose-d2-2 (CAS 1009828-82-3) is a site-specifically deuterium-labeled analog of D-glucose in which two hydrogen atoms have been substituted with deuterium at the C-2 position of the glucose ring [1]. With a molecular formula of C₆H₁₀D₂O₆ and a molecular weight of 182.17 g/mol—representing a mass increase of 2.01 Da relative to unlabeled D-glucose—this stable isotope-labeled compound serves as a non-radioactive tracer for carbohydrate metabolism, glycolysis, and metabolic flux studies . Commercially, the compound is available at an isotopic enrichment of 98 atom % D with an assay purity of 99% (CP), specifications that define its suitability for quantitative analytical workflows .

Why D-Glucose-d2-2 Cannot Be Replaced by 6,6-d2 or Perdeuterated Glucose Analogs


Generic substitution among deuterated glucose isotopologues is scientifically unsound because the position of deuterium labeling fundamentally determines which metabolic pathways can be traced and which mechanistic questions can be answered. D-Glucose-d2-2, deuterated exclusively at the C-2 position, enables interrogation of reactions involving the C-2 hydrogen—including the aldose-ketose isomerization to fructose, the phosphoglucose isomerase step in glycolysis, and the Amadori rearrangement in protein glycation—that are inaccessible to C-6-deuterated analogs such as D-Glucose-6,6-d2 [1]. Perdeuterated glucose ([²H₇]glucose), while providing maximum mass shift, introduces multiple sites of kinetic isotope effects that can confound flux quantitation and obscure position-specific metabolic fate [2]. The site-specific nature of D-Glucose-d2-2 thus represents a non-interchangeable experimental variable that directly impacts data interpretability and analytical validity.

Quantitative Differentiation Evidence: D-Glucose-d2-2 Performance Data Against Comparator Analogs


Kinetic Isotope Effect in Hemoglobin Glycation: C-2 Deuteration Reveals Rate-Limiting Amadori Step

In a head-to-head comparison of D-glucose-2-h (unlabeled at C-2) versus D-glucose-2-d (deuterated at C-2), the DPG-dependent rate of hemoglobin glycation exhibited a kinetic isotope effect of 2.1 ± 0.3 with C-2 deuteration, whereas the DPG-independent rate constant showed no statistically significant isotope effect (1.1 ± 0.1) [1]. This differential response unambiguously demonstrates that C-2 proton abstraction is wholly or partially rate-limiting in the DPG-catalyzed Amadori rearrangement pathway. A C-6-deuterated analog (D-Glucose-6,6-d2) would fail to detect this position-specific kinetic bottleneck because the C-6 hydrogen is not involved in the rate-limiting transition state.

Protein Glycation Kinetic Isotope Effect Diabetes Biochemistry

Catalytic Isomerization Pathway Elucidation: C-2 Deuterium Retention Proves Intramolecular Hydride Shift Mechanism

Isotopic tracer studies using D-glucose-2-d (C-2 deuterated) demonstrated that the deuterium atom at the C-2 position cannot transfer to D-fructose during Lewis acid-catalyzed isomerization [1]. This observation proved that the reaction proceeds via an intramolecular hydride shift mechanism rather than through a deprotonation/reprotonation pathway involving solvent exchange. The Sn/SBA-15 catalyst system evaluated using this C-2-specific probe achieved 57% fructose yield with 93% selectivity after 2 hours [1]. In contrast, a C-1-deuterated glucose analog would be unsuitable for this mechanistic interrogation because the C-1 aldehyde hydrogen is lost upon ring opening irrespective of the catalytic mechanism.

Catalysis Biomass Conversion Reaction Mechanism

Mass Spectrometric Resolution: High-Resolution MS Required to Distinguish Natural Isotopologues from D-Glucose-d2-2

Analytical method development studies have established that mass spectrometric separation of naturally occurring D-glucose isotopologues from exogenously added D-glucose-d2 requires high-resolution Orbitrap-MS operating at a resolution of 100,000 [1]. This technical requirement stems from the +2 Da mass shift (M+2) of D-Glucose-d2-2, which can overlap with the natural abundance M+2 isotopologue peak of unlabeled glucose (~0.4% relative abundance from ¹³C₂ contributions). In contrast, D-Glucose-6,6-d2 also produces a +2 Da shift, but its C-6 deuteration position alters its fragmentation pattern and retention behavior differently from C-2-deuterated species in hydrophilic interaction liquid chromatography (HILIC) separations [1].

LC-MS Metabolomics Isotopic Quantification

C-2 Position Deuterium Retention in Base-Catalyzed Dendrimer Isomerization

¹³C and ²H NMR isotope experiments using d-glucose-2-d₁ revealed that the deuterium atom at the C-2 position cannot transfer to d-fructose during PAMAM dendrimer-catalyzed isomerization [1]. This retention of deuterium at C-2 indicates that base-catalyzed glucose isomerization proceeds through a mechanism involving deprotonation at C-2, formation of an ene-diol intermediate, and subsequent proton exchange with solvent rather than an intramolecular hydride shift. The site-specific nature of C-2 deuteration enabled this mechanistic discrimination; a C-1-deuterated or uniformly labeled glucose probe would lack the positional specificity required to distinguish between competing C-2 proton abstraction pathways.

Dendrimer Catalysis Base-Catalyzed Isomerization Mechanistic NMR

Isotopic Enrichment Specification: 98 atom % D Establishes Analytical Sensitivity Baseline

Commercially sourced D-Glucose-d2-2 (CAS 1009828-82-3) is specified at 98 atom % D isotopic enrichment with an assay purity of 99% (CP) . The 98 atom % D enrichment value determines the maximum achievable tracer-to-tracee ratio (TTR) detection limit in metabolic flux studies—each 1% decrement in isotopic enrichment below 99% translates to approximately a 1% increase in baseline noise from unlabeled isotopologue contamination. While this specification is comparable to that of D-Glucose-6,6-d2 (also available at 98 atom % D), the positional difference means that isotopic dilution effects during metabolism occur at different enzymatic steps: C-2 deuterium may be subject to loss during phosphoglucose isomerase-catalyzed isomerization, whereas C-6 deuterium is retained until later glycolytic steps.

Quality Control Stable Isotope Procurement Analytical Sensitivity

Optimized Applications of D-Glucose-d2-2: Where C-2 Deuteration Delivers Decisive Analytical Advantage


Kinetic Isotope Effect Studies of Protein Glycation and the Amadori Rearrangement

In diabetes-related research investigating non-enzymatic glycation of hemoglobin, D-Glucose-d2-2 enables direct measurement of the kinetic isotope effect (KIE = 2.1 ± 0.3) specifically associated with C-2 proton abstraction during the DPG-catalyzed Amadori rearrangement [1]. This position-specific KIE is undetectable with D-Glucose-6,6-d2, as the C-6 position does not participate in the rate-limiting transition state of this reaction. Researchers comparing glycation rates between protiated and C-2-deuterated glucose can unambiguously assign rate-limiting character to the C-2 proton transfer step, information critical for designing glycation inhibitors targeting this specific mechanistic node.

Mechanistic Elucidation of Glucose Isomerization Catalysis (Lewis Acid and Base Systems)

For catalytic chemistry laboratories developing heterogeneous or homogeneous catalysts for glucose-to-fructose isomerization, D-Glucose-d2-2 serves as an essential mechanistic probe. The retention of deuterium at the C-2 position during Sn/SBA-15-catalyzed isomerization proved the intramolecular hydride shift pathway [1], while analogous experiments with PAMAM dendrimer catalysts revealed solvent proton exchange mechanisms via ene-diol intermediates [2]. C-6-deuterated or uniformly labeled glucose analogs cannot provide this position-specific mechanistic insight, making D-Glucose-d2-2 uniquely suited for distinguishing between competing isomerization pathways in biomass conversion and green chemistry research.

LC-MS Based Metabolic Flux Analysis Requiring High-Resolution Mass Separation

In metabolomics laboratories conducting quantitative flux analysis via LC-MS, D-Glucose-d2-2 is appropriate when the experimental objective requires tracking glucose-derived metabolites through early glycolytic steps where C-2 hydrogen may undergo enzymatic exchange (e.g., phosphoglucose isomerase). High-resolution Orbitrap-MS at 100,000 resolution is required to resolve D-Glucose-d2-2 from natural abundance M+2 isotopologues in complex biological matrices [1]. Laboratories equipped with high-resolution mass spectrometers can leverage D-Glucose-d2-2 for position-specific flux measurements that D-Glucose-6,6-d2 cannot provide for C-2-proximal transformations.

Synthesis of 2-Deuterated Molecular Probes for Cancer Metabolism Studies

For laboratories synthesizing deuterated metabolic probes to investigate the Warburg effect and altered carbohydrate metabolism in cancer cells, D-Glucose-d2-2 (or its mono-deuterated analog 2-deutero-D-glucose) provides the C-2 deuterium labeling required to study interference with D-glucose metabolism via mass spectrometry [1]. The positional specificity at C-2 enables tracking of metabolic fate through early glycolytic steps where C-6-labeled tracers would remain uninformative. This application is particularly relevant for studies comparing 2-deoxy-D-glucose (2-DG) mechanisms of action against normal glucose metabolism in malignant versus non-malignant cells.

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